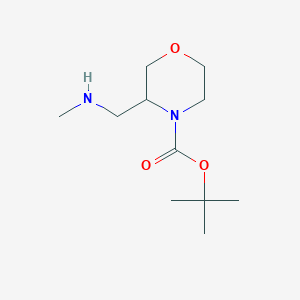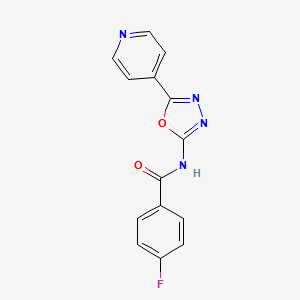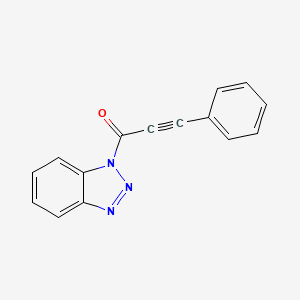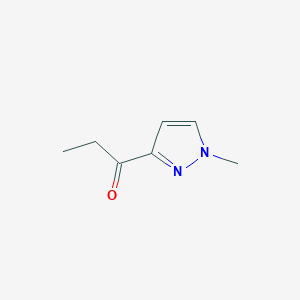![molecular formula C15H14O4 B2383423 Acide 2-[2-(benzyloxy)phénoxy]acétique CAS No. 244123-12-4](/img/structure/B2383423.png)
Acide 2-[2-(benzyloxy)phénoxy]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Benzyloxy)phenoxy]acetic acid” is a compound with the CAS Number: 244123-12-4 . It has a molecular weight of 258.27 . It is a phenoxy compound that inhibits the enzyme amide and has been used to treat metabolic disorders .
Molecular Structure Analysis
The InChI code for “2-[2-(Benzyloxy)phenoxy]acetic acid” is 1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) . The molecular structure can be analyzed using this InChI code.Physical And Chemical Properties Analysis
The physical form of “2-[2-(Benzyloxy)phenoxy]acetic acid” is a powder . It has a melting point of 90-91 degrees Celsius .Applications De Recherche Scientifique
- Acide 2-[2-(benzyloxy)phénoxy]acétique inhibe l'enzyme amide et a été étudié pour le traitement des troubles métaboliques . Il agit comme un inhibiteur d'enzymes dans les voies de synthèse, notamment le 2-benzyloxyacétate, qui est un intermédiaire dans la biosynthèse de l'acide benzoïque.
- Des recherches suggèrent que ce composé possède des propriétés de lutte contre les maladies dégénératives. Il a été étudié pour son potentiel à lutter contre les maladies associées à la dégénérescence cellulaire .
- La COX-2 (cyclooxygénase-2) joue un rôle crucial dans la conversion de l'acide arachidonique en prostaglandines. Les inhibiteurs sélectifs de la COX-2 ont été étudiés pour le traitement de l'inflammation, offrant une efficacité tout en minimisant les effets secondaires .
Troubles métaboliques et inhibition enzymatique
Recherche sur les maladies dégénératives
Inhibition de la COX-2 pour l'inflammation
En résumé, l'this compound a des applications diverses, allant des troubles métaboliques aux maladies auto-immunes et à l'activité antioxydante. Sa participation à la voie de synthèse et son potentiel dans la gestion des maladies en font un composé intéressant pour des recherches supplémentaires . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous contacter !
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
This interaction could inhibit the protein’s activity, thereby preventing bacterial cell division .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the bacterial cell division process by inhibiting the function of the ftsz protein .
Result of Action
If it indeed targets the ftsz protein, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds, such as 2-[2-(Benzyloxy)phenoxy]acetic acid, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-[2-(Benzyloxy)phenoxy]acetic acid with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of 2-[2-(Benzyloxy)phenoxy]acetic acid with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHAJLNHRQMSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)